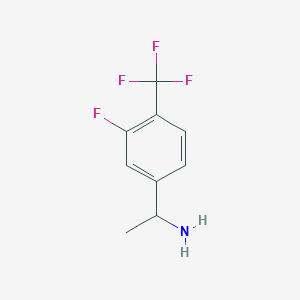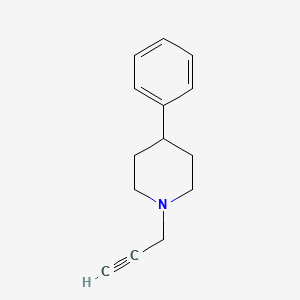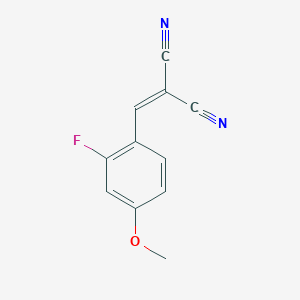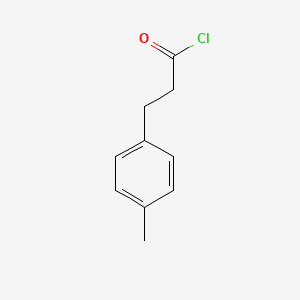
3-(4-Methylphenyl)propanoyl chloride
概要
説明
3-(4-Methylphenyl)propanoyl chloride is a chemical compound with the molecular formula C10H11ClO . It is used in various chemical reactions due to its reactivity .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (phenyl group) with a methyl group attached at the 4th position. This is connected to a propanoyl group which has a chloride attached .Chemical Reactions Analysis
As an acyl chloride, this compound is highly reactive. It can undergo nucleophilic addition-elimination reactions with various nucleophiles. For example, it can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .科学的研究の応用
Enantioselective Synthesis
3-(4-Methylphenyl)propanoyl chloride serves as a key intermediate in the enantioselective synthesis of various organic compounds. For instance, Chavda et al. (2006) reported the formation of a compound from enantiomerically pure 4-methyl-5-phenyl-2-oxazolidinone and racemic 2-(4-methylphenyl)propanoyl chloride, where the orientation of carbonyl groups is notably anti to each other (Chavda et al., 2006). This indicates its utility in the preparation of compounds with specific stereochemical configurations.
Catalysis and Reaction Mechanisms
Research on the catalytic properties and reaction mechanisms involving this compound has led to insights into more efficient synthesis processes. He Chong-heng (2010) investigated the rearrangement of 2-(4-methylphenyl)propanoic acid using zinc acetate and cuprous chloride, highlighting the impact of catalysts on the yield of reactions involving related compounds (He Chong-heng, 2010).
Material Science and Polymer Chemistry
In the field of material science, the compound's derivatives have been utilized for the development of novel materials with specific properties. For example, Mikroyannidis et al. (2011) demonstrated the modification of PCBM (phenyl-C61-butyric acid methyl ester), a fullerene derivative, to improve its absorption and electronic energy levels, thus enhancing the efficiency of bulk heterojunction solar cells. This modification process involved the conversion of PCBM to its carboxylic acid form and subsequent reaction with carbonyl chloride (Mikroyannidis et al., 2011).
作用機序
Target of Action
It’s known that acid chlorides, such as this compound, are highly reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
3-(4-Methylphenyl)propanoyl chloride, like other acid chlorides, is highly reactive due to the presence of the acyl chloride functional group. This group can undergo nucleophilic acyl substitution reactions, where the chloride ion is a good leaving group . The compound can react with nucleophiles present in biological systems, leading to various biochemical changes .
Biochemical Pathways
For instance, it could potentially react with amino groups in proteins, altering their structure and function .
Pharmacokinetics
Given its reactivity, it’s likely that the compound would be rapidly metabolized in the body .
Result of Action
Due to its reactivity, it could potentially cause various cellular changes, such as protein modification, which could impact cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as pH and temperature. Additionally, the presence of other reactive species in the environment could potentially affect the compound’s reactivity and stability .
Safety and Hazards
生化学分析
Biochemical Properties
3-(4-Methylphenyl)propanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of amides and esters. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amino acids to form amide bonds, which are crucial in peptide synthesis. The compound’s reactivity is primarily due to the presence of the acyl chloride group, which is highly reactive towards nucleophiles .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through acylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histones by this compound can lead to changes in gene expression, affecting cellular processes such as differentiation and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of moisture or strong bases. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress and damage to cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and amidases, leading to the formation of corresponding acids and amides. These metabolic products can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, acylation of mitochondrial proteins by this compound can affect mitochondrial function and energy metabolism .
特性
IUPAC Name |
3-(4-methylphenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOVXYKNXDTLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
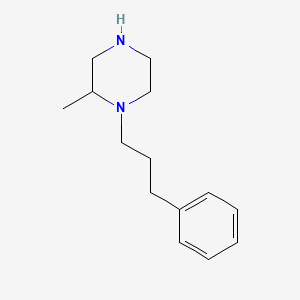
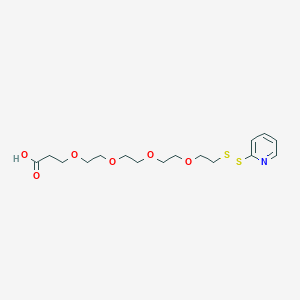
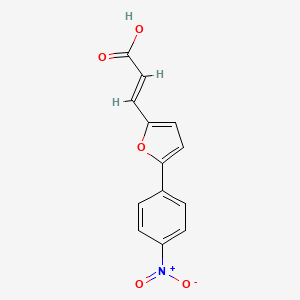

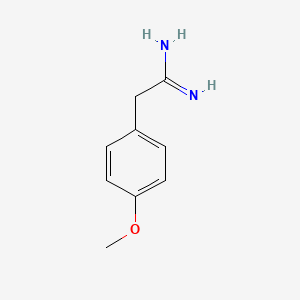



![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)
![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)
